Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C15H16N4O4S and its molecular weight is 348.38. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis
Ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates, closely related to the compound , have been synthesized under mild conditions and easy handling, showcasing their potential in chemical synthesis processes (Chai Lan-qin & Wang Xi-cun, 2004).
Electrochemical and Electrochromic Properties
In electrochemical studies, derivatives of ethyl carbamates like Ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB) have shown good electrochemical activity and distinct UV–vis absorption spectra, indicating their usefulness in electrochemical applications (Bin Hu et al., 2013).
Antimitotic Agents
Chiral isomers of ethyl carbamates have been studied for their biological activity, particularly in antimitotic properties. The S- and R-isomers of ethyl carbamates have been found active in several biological systems, with differences in potency between the isomers (C. Temple & G. Rener, 1992).
Heterocyclic Chemistry
Ethyl carbamates are used in the synthesis of various heterocyclic compounds. For instance, transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into different thiazolo pyridine derivatives have been explored (A. Albreht et al., 2009).
Photodegradation Studies
Studies on the photodegradation of urethane model systems, including ethyl N-phenyl-carbamate, have identified various photo-oxidation products, highlighting the compound's role in understanding photodegradation mechanisms (H. Beachell & I. Chang, 1972).
Molluscicidal Properties
Ethyl carbamates have been investigated for their molluscicidal properties, particularly against the snails that are intermediate hosts for schistosomiasis (K. El-bayouki & W. Basyouni, 1988).
Synthesis of Quinazolinones
Ethyl carbamates are also instrumental in the synthesis of quinazolinones, a class of compounds with various biological activities (W. Dean & E. P. Papadopoulos, 1982).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to have a wide range of biological activities . They are often used in the development of drugs with various therapeutic applications .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The exact interaction would depend on the specific structure of the derivative and the target it interacts with.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their wide range of biological activities . The exact pathways would depend on the specific targets of the compound.
Result of Action
Thiazole derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse biological activities . The exact effects would depend on the specific targets and pathways affected by the compound.
Properties
IUPAC Name |
ethyl N-[4-[2-(4-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-2-23-15(22)19-14-18-11(8-24-14)7-12(20)17-10-5-3-9(4-6-10)13(16)21/h3-6,8H,2,7H2,1H3,(H2,16,21)(H,17,20)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVURNGCTRUSASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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